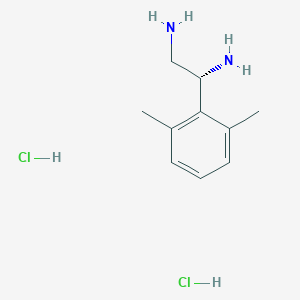

(1R)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2hcl

Description

Infrared Spectroscopy

Infrared (IR) spectroscopy identifies functional groups through characteristic vibrational frequencies. For this compound, the protonated amine groups (–NH3+) exhibit broad absorption bands in the 2800–2500 cm⁻¹ region, while aromatic C–H stretching appears near 3050 cm⁻¹. The C=N stretching frequency, absent in this diamine but present in Schiff base analogs, typically occurs near 1630 cm⁻¹, as seen in 2,4-ditertbutyl-6-[(1-hydroxycyclohexylmethylimino)methyl]phenol.

Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopy provides detailed insights into the electronic environment of protons. In the free base form of analogous diamines, the NH2 protons resonate as broad singlets near δ 2.5–3.5 ppm, while aromatic protons in 2,6-dimethylphenyl groups split into doublets (J = 7–8 Hz) between δ 6.8–7.2 ppm. The methyl groups adjacent to the aromatic ring typically appear as singlets near δ 2.3 ppm due to restricted rotation.

Table 2: Representative ¹H NMR Chemical Shifts

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (2,6-dimethylphenyl) | 6.9–7.1 | Doublet |

| Methyl (Ar–CH3) | 2.3 | Singlet |

| Ethanediamine (–CH2–) | 3.1–3.4 | Multiplet |

Stereochemical Configuration and Chiral Center Validation

The (1R) configuration at the chiral center is confirmed through polarimetry and chiral chromatography. Specific optical rotation values for enantiopure diamines depend on solvent and concentration. For example, (1R,2R)-1,2-Bis(3,5-dimethoxyphenyl)ethane-1,2-diamine dihydrochloride exhibits a specific rotation of +61.0 to +66.0° (c = 1, water), illustrating the sensitivity of optical activity to substituent electronic effects.

X-ray crystallography can unambiguously assign absolute configuration via anomalous dispersion effects. In the absence of single-crystal data for the title compound, comparative analysis with its (1S)-enantiomer (PubChem CID 55277950) reveals mirrored optical rotations, confirming the enantiomeric relationship. Computational methods, such as density functional theory (DFT), further validate the R configuration by correlating experimental circular dichroism spectra with calculated electronic transitions.

Chiral high-performance liquid chromatography (HPLC) using cellulose-based stationary phases resolves enantiomers via differential π–π interactions and hydrogen bonding. Retention time differences of 2–4 minutes are typical for diamine enantiomers under normal-phase conditions, with the (1R) form eluting earlier due to reduced steric hindrance with the chiral stationary phase.

Properties

Molecular Formula |

C10H18Cl2N2 |

|---|---|

Molecular Weight |

237.17 g/mol |

IUPAC Name |

(1R)-1-(2,6-dimethylphenyl)ethane-1,2-diamine;dihydrochloride |

InChI |

InChI=1S/C10H16N2.2ClH/c1-7-4-3-5-8(2)10(7)9(12)6-11;;/h3-5,9H,6,11-12H2,1-2H3;2*1H/t9-;;/m0../s1 |

InChI Key |

MCBUOAQEOLYWID-WWPIYYJJSA-N |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)[C@H](CN)N.Cl.Cl |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(CN)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Asymmetric Reduction of α-Amino Ketones or Imines

- Starting from a 2,6-dimethylphenyl-substituted α-keto compound or imine, asymmetric catalytic hydrogenation or transfer hydrogenation using chiral catalysts (e.g., Rh, Ir complexes with chiral ligands) can yield the chiral diamine with high enantioselectivity.

- This method allows direct installation of the chiral centers with control over stereochemistry.

Nucleophilic Substitution on Chiral Epoxides or Halides

- Chiral epoxides derived from 2,6-dimethylphenyl-substituted precursors can be opened by ammonia or amines to introduce the diamine functionality.

- Alternatively, chiral halides can undergo nucleophilic substitution with ammonia or amine nucleophiles.

Reductive Amination of 2,6-Dimethylphenylacetaldehyde

- Reaction of 2,6-dimethylphenylacetaldehyde with ammonia or primary amines under reductive amination conditions (using reducing agents like NaBH3CN or catalytic hydrogenation) can yield the diamine.

- Chiral catalysts or auxiliaries may be used to induce asymmetry.

Resolution of Racemic Mixtures

- If a racemic mixture of 1-(2,6-dimethylphenyl)ethane-1,2-diamine is prepared, classical resolution via diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) followed by separation and salt regeneration can afford the (1R)-enantiomer.

Detailed Preparation Method: Literature-Based Protocol

A representative preparation method for (1R)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2HCl involves the following steps:

Synthesis of 2,6-Dimethylphenylacetaldehyde

- Starting from 2,6-dimethylbenzyl alcohol, oxidation using PCC (pyridinium chlorochromate) or Swern oxidation yields 2,6-dimethylphenylacetaldehyde.

Reductive Amination with Ammonia or Ammonium Salts

- The aldehyde is reacted with ammonia or ammonium salts in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) in methanol or ethanol solvent.

- The reaction is typically conducted at 0–25 °C to control selectivity.

Chiral Induction

- To obtain the (1R)-enantiomer, a chiral catalyst system can be employed, such as Rh or Ir complexes with chiral phosphine ligands, enabling asymmetric reductive amination.

- Alternatively, chiral auxiliaries or enzymatic resolution may be used post-synthesis.

Formation of the Dihydrochloride Salt

- The free base diamine is treated with hydrochloric acid in anhydrous ether or ethanol to precipitate the dihydrochloride salt.

- The salt is filtered, washed, and dried under vacuum.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Oxidation of benzyl alcohol | PCC or Swern oxidation | 0–25 °C | 85–90 | Anhydrous conditions preferred |

| Reductive amination | NH3 + NaBH3CN, MeOH/EtOH | 0–25 °C | 70–85 | Control pH to avoid side reactions |

| Asymmetric catalysis | Rh/Ir chiral catalyst, H2 or transfer hydrogenation | RT to 50 °C | 80–95 | Enantioselectivity >90% ee |

| Salt formation | HCl in ether or EtOH | 0–25 °C | Quantitative | Precipitation and purification |

Analytical and Purification Techniques

- Chiral HPLC is used to determine enantiomeric excess (ee).

- NMR spectroscopy (¹H, ¹³C) confirms structure.

- Mass spectrometry verifies molecular weight.

- Melting point determination confirms purity of the dihydrochloride salt.

- Elemental analysis confirms stoichiometry of the salt.

Research Findings and Optimization Notes

- Transition-metal catalyzed asymmetric reductive amination has been shown to be highly efficient for similar diamines, providing excellent enantioselectivity and yields under mild conditions.

- Control of reaction pH and temperature is critical to avoid over-reduction or side reactions.

- The steric hindrance from the 2,6-dimethyl substituents requires careful catalyst and ligand selection to achieve high stereoselectivity.

- Formation of the dihydrochloride salt enhances stability and facilitates handling and storage.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Asymmetric reductive amination | 2,6-Dimethylphenylacetaldehyde, NH3, Rh/Ir chiral catalyst, H2 or NaBH3CN | High enantioselectivity, good yields | Requires expensive catalysts |

| Nucleophilic substitution on epoxide | Chiral epoxide, NH3 or amines | Direct introduction of diamine | Epoxide synthesis can be complex |

| Resolution of racemate | Diastereomeric salt formation with chiral acids | Simple, cost-effective | Lower overall yield, time-consuming |

| Reductive amination without catalyst | NH3, NaBH3CN, aldehyde | Simple, scalable | Racemic product unless chiral catalyst used |

Chemical Reactions Analysis

Types of Reactions: (1R)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2HCl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The diamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Imines and nitriles.

Reduction: Secondary and tertiary amines.

Substitution: Various substituted diamine derivatives.

Scientific Research Applications

(1R)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2HCl has diverse applications in scientific research:

Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.

Biology: The compound serves as a building block for the synthesis of biologically active molecules.

Medicine: It is explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2HCl involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways: It may influence various biochemical pathways, including those involved in neurotransmission and signal transduction.

Comparison with Similar Compounds

Structural and Substituent Effects

The table below compares (1R)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2HCl with key analogs:

Key Observations:

- In contrast, 4-substituted benzyl groups (e.g., 4-methylbenzyl in ) improve lipophilicity (ClogP ≈ 3.2 vs. 0.5 for unsubstituted piperazine), critical for membrane penetration in anthelmintic applications . Methoxy vs. Methyl: Methoxy groups (e.g., 2,5-dimethoxyphenyl in ) donate electrons via resonance, increasing solubility in polar solvents, while methyl groups exert inductive electron-donating effects, enhancing steric bulk . Halogen Effects: Bromine () and fluorine () substituents alter electronic and steric profiles. Fluorine’s electronegativity increases acidity (pKa ~ 4.5 for difluorophenyl vs. ~6.5 for methylphenyl), influencing binding to biological targets .

Stereochemical Considerations

The (1R) configuration in the target compound is critical for enantioselective interactions. For example:

- (1R,2R)-1,2-Bis(4-methoxyphenyl)ethylenediamine () demonstrates chiral discrimination in coordination chemistry, forming complexes with distinct catalytic activity compared to its (1S,2S) enantiomer .

- (R)-1-(2,6-Difluorophenyl)ethanamine () is used in asymmetric synthesis of pharmaceuticals, where the R-configuration ensures proper spatial orientation for substrate binding .

Biological Activity

(1R)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2HCl is a chemical compound that has garnered attention for its potential biological activities. This compound, identified by the CAS number 1381928-90-0, has a molecular formula of C10H18Cl2N2 and a molecular weight of 237.17 g/mol. Understanding its biological activity is crucial for its application in pharmacology and medicinal chemistry.

The compound's structure includes a dimethylphenyl group attached to an ethane-1,2-diamine backbone, which may influence its interaction with biological systems. The hydrochloride salt form enhances its solubility and stability in aqueous environments.

| Property | Value |

|---|---|

| CAS Number | 1381928-90-0 |

| Molecular Formula | C10H18Cl2N2 |

| Molecular Weight | 237.17 g/mol |

| Purity | >95% |

Research indicates that this compound may exert its effects through modulation of neurotransmitter systems. Specifically, it has been shown to increase levels of gamma-aminobutyric acid (GABA), an important inhibitory neurotransmitter in the central nervous system. A study demonstrated that related compounds increased GABA levels by 118% and inhibited GABA transaminase activity both in vitro and ex vivo .

Pharmacological Applications

The compound's potential applications include:

- Neuroprotective Effects : Due to its influence on GABA levels, it may be beneficial in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

- Anxiolytic Properties : Increased GABAergic activity is often associated with anxiolytic effects, suggesting potential use in anxiety disorders.

- Antidepressant Activity : Modulation of neurotransmitter systems can also play a role in alleviating depressive symptoms.

Case Studies and Research Findings

Several studies have explored the biological effects of structurally similar compounds:

- Neurodegenerative Disorders : A study focused on N-(2,6-dimethylphenyl)-substituted semicarbazones indicated significant neuroprotective properties through GABA modulation .

- Anxiety and Depression : Another investigation highlighted the role of similar compounds in reducing anxiety-like behaviors in animal models, correlating with increased GABAergic transmission .

- Cytotoxicity Studies : Although specific cytotoxicity data for this compound is limited, related compounds have shown varying degrees of cytotoxic effects against cancer cell lines, indicating a need for further exploration in this area .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.